Cas no 154201-84-0 (6-Chloro-3-indolyl-phosphate p-toluidine salt)
154201-84-0 structure
Product Name:6-Chloro-3-indolyl-phosphate p-toluidine salt
Numero CAS:154201-84-0
MF:C15H16ClN2O4P
MW:354.725303649902
CID:219853
PubChem ID:192665
Update Time:2025-04-19
6-Chloro-3-indolyl-phosphate p-toluidine salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Chloro-3-indolyl-phosphate p-toluidine salt
- 6-chloro-1H-indol-3-yl dihydrogen phosphate - 4-methylaniline (1:1)
- Salmon phosphate
- DTXSID10165558
- p-Toluidine 6-chloro-1H-indol-3-yl phosphate
- 4-methylaniline; [(6-chloro-1H-indol-3-yl)oxy]phosphonic acid
- FD10021
- CS-0324256
- 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1) (9CI)
- SCHEMBL9299192
- A906756
- 6-Chloro-3-indoxyl phosphate, p-toluidine salt
- MFCD00216690
- 6-Chloro-3-indolyl phosphate p-toluidine salt
- C-5100
- 154201-84-0
- 6-Chloro-3-indolyl phosphate p-toluidine salt, >=98.0% (HPLC)
- AKOS015911346
- (6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
- 6-Chloro-3-indolyl phosphate, p-toluidine salt
- Salmon-phosphate p-toluidine salt
- (6-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
- 159954-33-3
- AMY41655
-
- Inchi: 1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3
- Chiave InChI: IUBOLLVEZYFKQN-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2C(=CNC=2C=1)OP(=O)(O)O.NC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 354.054
- Massa monoisotopica: 354.054
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 347
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 109A^2
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 530 °C at 760 mmHg
- Punto di infiammabilità: 274.3 °C
- PSA: 118.38000
- LogP: 4.45120
6-Chloro-3-indolyl-phosphate p-toluidine salt Informazioni sulla sicurezza
- Condizioni di conservazione:2-8°C
6-Chloro-3-indolyl-phosphate p-toluidine salt Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
154201-84-0 (6-Chloro-3-indolyl-phosphate p-toluidine salt) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso